molecular formula C18H19NO4S B5510697 Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate

Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate

Cat. No.: B5510697
M. Wt: 345.4 g/mol
InChI Key: WSQGLSURUFFUHP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate, often involves the Gewald reaction. This reaction is a condensation process between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically include the use of a base such as potassium t-butoxide under microwave irradiation .

Industrial Production Methods

Industrial production methods for thiophene derivatives may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Biological Activity

Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : Ethyl 2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Molecular Formula : C20H23N2O4S
  • Molecular Weight : 373.47 g/mol
  • Chemical Structure :

Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways associated with cell growth and apoptosis, such as the MAPK and PI3K/Akt pathways.
  • Antioxidant Properties : Some research indicates that this compound exhibits antioxidant activity, which could protect cells from oxidative stress.

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Activity TypeObservationsReference
Anticancer ActivityInhibits proliferation in breast cancer cell lines
Antioxidant ActivityReduces oxidative stress markers
Enzyme InhibitionInhibits specific kinases involved in tumor growth

Case Studies

Several studies have explored the biological effects of this compound:

  • Breast Cancer Research : A study conducted on MCF-7 breast cancer cells demonstrated that this compound significantly reduced cell viability and induced apoptosis through caspase activation. The mechanism was linked to the modulation of the PI3K/Akt signaling pathway.
  • Neuroprotective Effects : In a model of neurodegeneration, treatment with this compound showed a decrease in neuronal cell death and improved cognitive function in animal models. This suggests potential applications in neurodegenerative diseases like Alzheimer's.
  • Antioxidant Studies : Research indicated that the compound could effectively scavenge free radicals in vitro, demonstrating its potential as a therapeutic agent against oxidative stress-related conditions.

Properties

IUPAC Name

ethyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-3-23-18(21)15-13-5-4-6-14(13)24-17(15)19-16(20)11-7-9-12(22-2)10-8-11/h7-10H,3-6H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQGLSURUFFUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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